molecular formula C5H4N4O2 B12113146 [1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione CAS No. 211733-06-1

[1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione

Cat. No.: B12113146
CAS No.: 211733-06-1
M. Wt: 152.11 g/mol
InChI Key: HIPUIIULBPMUGO-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structure, which includes a triazole ring fused to a pyrimidine ring, and exhibits a variety of biological activities. It is commonly used in the development of drugs and other therapeutic agents due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of azinium-N-imines with nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production, making it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce various substituents onto the triazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This results in the inhibition of cell growth and induction of apoptosis . The compound’s ability to interact with various enzymes and receptors makes it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione apart is its unique structure, which allows for a wide range of chemical modifications and its broad spectrum of biological activities. Its ability to inhibit multiple signaling pathways and interact with various molecular targets makes it a valuable compound in drug development and other scientific research areas .

Properties

CAS No.

211733-06-1

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

IUPAC Name

4H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione

InChI

InChI=1S/C5H4N4O2/c10-3-1-4(11)9-5(8-3)6-2-7-9/h2H,1H2,(H,6,7,8,10)

InChI Key

HIPUIIULBPMUGO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=NC=NN2C1=O

Origin of Product

United States

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